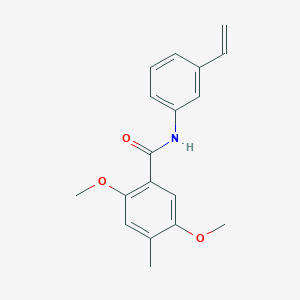
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, and a benzamide moiety substituted with methoxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethenylaniline and 2,5-dimethoxy-4-methylbenzoic acid.
Amidation Reaction: The 3-ethenylaniline is reacted with 2,5-dimethoxy-4-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automation: Implementing automated systems for continuous monitoring and control of the reaction process to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Wirkmechanismus
The mechanism of action of N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Ethenylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: Shares the ethenylphenyl group but differs in the core structure and substitution pattern.
N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: Similar structure with an ethynyl group instead of an ethenyl group.
1-(3-Ethenylphenyl)-2-ethanediol: Contains the ethenylphenyl group but differs in the functional groups attached.
Uniqueness
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups on the benzamide moiety, along with the ethenylphenyl group, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
65849-96-9 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
N-(3-ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-5-13-7-6-8-14(10-13)19-18(20)15-11-16(21-3)12(2)9-17(15)22-4/h5-11H,1H2,2-4H3,(H,19,20) |
InChI-Schlüssel |
QVLLKVXEGCQXMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C(=O)NC2=CC=CC(=C2)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


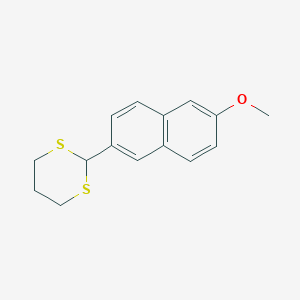

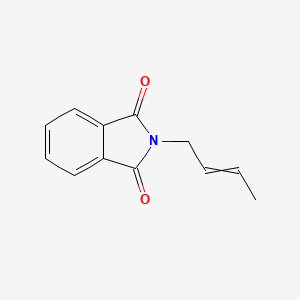
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
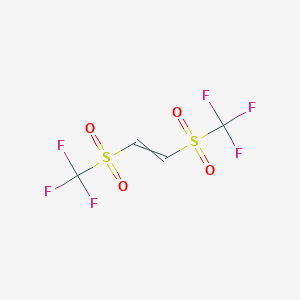
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
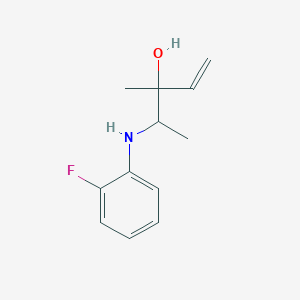

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)

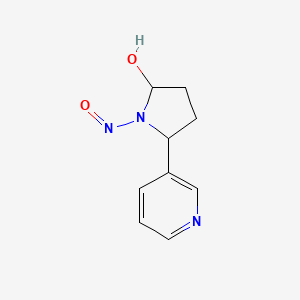
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
